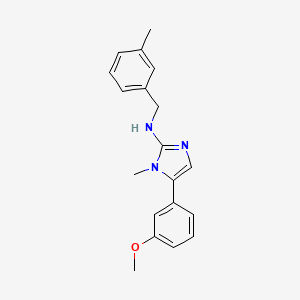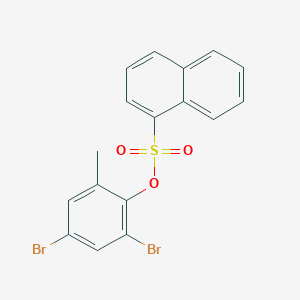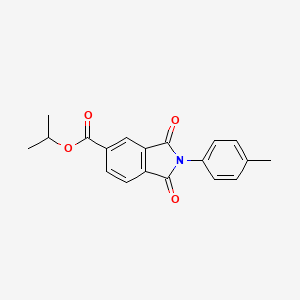![molecular formula C24H16N2O B11562732 3-amino-1-(naphthalen-1-yl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11562732.png)
3-amino-1-(naphthalen-1-yl)-1H-benzo[f]chromene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1-(naphthalen-1-yl)-1H-benzo[f]chromene-2-carbonitrile is a complex organic compound belonging to the class of benzochromenes This compound is characterized by the presence of an amino group, a naphthyl group, and a carbonitrile group attached to a benzochromene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(naphthalen-1-yl)-1H-benzo[f]chromene-2-carbonitrile typically involves a multi-step process. One common method involves the reaction of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles and methyl 3-morpholinoacrylate. This reaction proceeds via a [4+2] cycloaddition of push-pull olefins to the corresponding 1,2-naphthoquinone 1-methide . The reaction conditions often require heating equimolar amounts of β-aminoacrylonitriles and Mannich base under reflux in DMF for 1 hour, followed by preparative separation by column chromatography .
Industrial Production Methods
the principles of green chemistry and efficient catalytic processes are likely to be employed to scale up the synthesis while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-1-(naphthalen-1-yl)-1H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzochromenes .
Applications De Recherche Scientifique
3-amino-1-(naphthalen-1-yl)-1H-benzo[f]chromene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-amino-1-(naphthalen-1-yl)-1H-benzo[f]chromene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular signaling pathways involved in cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: This compound shares a similar benzochromene core but has different substituents, leading to distinct biological activities.
3-amino-2,3-dihydro-1H-benzo[f]chromenes: These compounds are structurally similar but lack the naphthyl group, resulting in different chemical and biological properties.
Uniqueness
3-amino-1-(naphthalen-1-yl)-1H-benzo[f]chromene-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C24H16N2O |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
3-amino-1-naphthalen-1-yl-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C24H16N2O/c25-14-20-22(19-11-5-8-15-6-1-3-9-17(15)19)23-18-10-4-2-7-16(18)12-13-21(23)27-24(20)26/h1-13,22H,26H2 |
Clé InChI |
QEFTVTCOHNHUPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3C(=C(OC4=C3C5=CC=CC=C5C=C4)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11562668.png)
![2-[(2E)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11562681.png)
![5-bromo-N-{4-chloro-3-[(4-chlorophenyl)carbonyl]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11562689.png)
![N-(4-butylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11562700.png)
![4-bromo-2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11562707.png)

![6-[(2E)-2-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11562728.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B11562729.png)
![5-chloro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11562730.png)
![2-(2-Bromo-4-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B11562731.png)
![4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11562733.png)
![N-[(1Z)-3-[(2E)-2-(4-cyanobenzylidene)hydrazinyl]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11562735.png)
